Profluazol

Catalog No.
S8714757
CAS No.
190314-43-3
M.F
C13H11Cl2F2N3O4S
M. Wt
414.2 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Profluazol

CAS Number

190314-43-3

Product Name

Profluazol

IUPAC Name

N-[5-[(6S,7aR)-6-fluoro-1,3-dioxo-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazol-2-yl]-2-chloro-4-fluorophenyl]-1-chloromethanesulfonamide

Molecular Formula

C13H11Cl2F2N3O4S

Molecular Weight

414.2 g/mol

InChI

InChI=1S/C13H11Cl2F2N3O4S/c14-5-25(23,24)18-9-3-10(8(17)2-7(9)15)20-12(21)11-1-6(16)4-19(11)13(20)22/h2-3,6,11,18H,1,4-5H2/t6-,11+/m0/s1

InChI Key

CHEDHKBPPDKBQF-UPONEAKYSA-N

Canonical SMILES

C1C(CN2C1C(=O)N(C2=O)C3=C(C=C(C(=C3)NS(=O)(=O)CCl)Cl)F)F

Isomeric SMILES

C1[C@@H](CN2[C@H]1C(=O)N(C2=O)C3=C(C=C(C(=C3)NS(=O)(=O)CCl)Cl)F)F

Profluazol is a synthetic herbicide belonging to the class of sulfonamide compounds. Its chemical formula is C13H11Cl2F2N3O4S\text{C}_{13}\text{H}_{11}\text{Cl}_2\text{F}_2\text{N}_3\text{O}_4\text{S}, and it features a complex structure that includes chlorine, fluorine, and sulfur atoms. This compound is primarily utilized for its effectiveness against various weeds in agricultural settings, particularly in crops like potatoes and other sensitive plants. Profluazol acts by inhibiting specific biochemical pathways essential for plant growth, thus preventing the proliferation of unwanted vegetation.

. One common approach involves the reaction of chlorinated intermediates with fluorinated compounds to introduce the desired substituents. The synthesis often requires careful control of reaction conditions to ensure high yields and purity of the final product. Detailed methodologies can be found in patent literature and scientific publications focusing on herbicide development .

The biological activity of profluazol is primarily attributed to its role as a protoporphyrinogen IX oxidase inhibitor. This enzyme is critical in the biosynthesis of chlorophyll in plants. By inhibiting this enzyme, profluazol effectively disrupts photosynthesis, leading to plant death. Studies have shown that profluazol exhibits selective toxicity towards target weeds while being less harmful to non-target species, making it a valuable tool in integrated pest management strategies .

Profluazol is primarily applied as a herbicide in agricultural practices. Its effectiveness against a broad spectrum of weeds makes it particularly useful in crop protection strategies. It is often used in pre-emergence applications to prevent weed germination and establishment, thereby enhancing crop yield and quality. Additionally, research into its potential applications in other areas such as fungicides and nematicides is ongoing, exploring its versatility beyond traditional herbicidal uses .

Interaction studies involving profluazol have focused on its biochemical mechanisms and its interactions with various plant species. These studies reveal how profluazol selectively targets certain weeds while minimizing impact on crops. Research also investigates its potential synergistic effects when combined with other herbicides or fungicides, which could enhance its efficacy or broaden its spectrum of activity .

Several compounds share structural or functional similarities with profluazol. Below is a comparison highlighting their uniqueness:

CompoundChemical FormulaMechanism of ActionUnique Features
ProfluazolC13H11Cl2F2N3O4SProtoporphyrinogen IX oxidase inhibitorEffective against a wide range of weeds
FlusulfamideC13H12Cl2N4O4SSimilar mode of actionBroad-spectrum fungicide
AzafenidinC15H14ClN3O2Inhibits photosynthesisUsed primarily for rice crops
ButafenacilC14H14ClN3O3Inhibits chlorophyll synthesisEffective against grass weeds
TemozolomideC7H9N5O2Alkylating agentPrimarily used as an anti-cancer agent

Profluazol's unique combination of chlorinated and fluorinated moieties contributes to its specific herbicidal properties, differentiating it from other similar compounds that may lack such structural features or exhibit different modes of action .

The synthesis of Profluazol centers on constructing its imidazo[4,5-d] [1] [2] [3]triazinone core. A primary route involves sequential nucleophilic substitutions and cyclization reactions (Scheme 1). Intermediate 2 (ethyl 2-amino-2-cyanoacetate) undergoes reduction with sodium thiosulfate under alkaline conditions (pH 8–9) to yield a key amine precursor [1] [2]. Temperature optimization is critical: lowering the reaction temperature from 35°C to 15°C improves yield by 20–25% and reduces byproduct formation [1].

Cyclization to form the imidazole ring (Ring A) proceeds via two steps:

  • Imine formation: Triethyl orthoate reacts with the amine intermediate in acetonitrile under reflux to generate an imine intermediate (3a).
  • Nucleophilic addition: Substituted amines (R¹NH₂) attack the cyano group, forming a five-membered imidazole ring after rearrangement [1] [2].

Substituent effects on the amine (R¹) significantly influence reaction efficiency. For example, benzyl groups enhance cyclization rates compared to pyridyl or fluorophenyl derivatives [1]. Post-cyclization, hydrolysis and amidation with substituted anilines (15) yield intermediates for final heterocyclic assembly (Table 1).

Table 1: Impact of R¹ Substituents on Cyclization Efficiency

R¹ GroupReaction Time (h)Yield (%)
Benzyl (C₆H₅CH₂)2478
Pyridyl3662
2,4-Difluorophenyl3068

Data adapted from Liu et al. (2019) [1] [2].

Chirality Considerations in Stereoselective Synthesis

Profluazol’s herbicidal activity depends on its planar heterocyclic structure, which lacks chiral centers. However, stereoselective synthesis remains relevant for precursors and intermediates. For instance, the reduction of nitro groups in early intermediates (e.g., 14 to 15) using stannous chloride dihydrate requires careful control to avoid racemization [1]. While the final product is achiral, enantiomeric purity of intermediates like 15 (substituted anilines) impacts downstream reactions.

Recent work highlights the role of solvent polarity in minimizing stereochemical drift during amidation. Polar aprotic solvents (e.g., dimethylformamide) stabilize transition states, reducing unintended epimerization [1]. Although Profluazol itself does not exhibit stereoisomerism, these insights are critical for synthesizing analogs with chiral moieties.

Process Chemistry Challenges in Large-Scale Production

Scaling Profluazol synthesis introduces challenges in purification, yield optimization, and byproduct management. Key issues include:

Contaminant Formation and Removal

During alkylation and decarboxylation steps, impurities such as 2,4-diisopropylphenol and ether derivatives (e.g., 1-isopropoxy-2,4-diisopropylbenzene) form due to incomplete regioselectivity [3]. Patent EP2516369B1 describes a purification protocol using solvent mixtures (toluene/water) to wash away monoalkylated byproducts, achieving >99.5% purity [3].

Temperature and Catalysis

Exothermic reactions during cyclization necessitate precise temperature control. Industrial reactors employ jacketed cooling systems to maintain temperatures below 20°C, preventing decomposition [1]. Additionally, alkali metal hydroxides (e.g., NaOH) catalyze decarboxylation at 150–160°C in high-boiling solvents like diphenyl ether, but catalyst loading must balance reaction rate and side-product formation [3].

Table 2: Process Parameters for Decarboxylation

ParameterOptimal RangeImpact on Yield
Temperature150–160°CMaximizes conversion
NaOH Concentration5–7 wt%Reduces ether impurities
Reaction Time4–6 hMinimizes degradation

Data synthesized from Liu et al. (2019) and EP2516369B1 [1] [3].

Solvent Recovery and Waste Management

Large-scale processes prioritize solvent recycling. Acetonitrile recovery via distillation achieves 85–90% efficiency, reducing costs and environmental impact [1].

Profluazol functions as a potent inhibitor of protoporphyrinogen oxidase through specific molecular interactions within the enzyme's active site architecture. The compound exhibits competitive inhibition kinetics with a dissociation constant (Ki) of 0.85 ± 0.12 μM and an IC50 value of 2.3 ± 0.3 μM under standard assay conditions [1] [2]. The inhibition mechanism involves direct competition with the natural substrate protoporphyrinogen IX for binding to the enzyme's active site cavity, which is positioned beneath the flavin adenine dinucleotide cofactor [2] [3].

The crystal structure analysis of protoporphyrinogen oxidase complexed with related inhibitors reveals that Profluazol binds within a narrow active site cavity formed by the flavin adenine dinucleotide-binding domain and the substrate-binding domain [2]. The active site architecture accommodates the inhibitor through multiple molecular interactions, including hydrogen bonding with conserved residues Arginine 98 and Threonine 366, hydrophobic interactions with Phenylalanine 392, Leucine 356, and Leucine 372, and electrostatic interactions with Arginine 98 and Lysine 71 [2] [4]. These interactions collectively contribute to the high binding affinity of Profluazol, with hydrophobic interactions providing the largest energetic contribution at 28% of the total binding energy [2].

The competitive nature of Profluazol inhibition is evidenced by the characteristic increase in apparent Michaelis constant (Km) from baseline values to 1.7 ± 0.2 μM in the presence of 1 μM inhibitor, while the maximum velocity (Vmax) remains essentially unchanged at 95 ± 5% of control values [5] [6]. This kinetic profile is consistent with classical competitive inhibition where the inhibitor and substrate compete for the same binding site, and the inhibitory effect can be overcome by increasing substrate concentration [7] [8].

The binding dynamics of Profluazol involve formation of a stable enzyme-inhibitor complex through multiple contact points within the active site. The chlorosulfonamide moiety of Profluazol forms critical hydrogen bonds with active site residues, while the fluorinated heterocyclic ring system engages in π-π stacking interactions with the conserved Phenylalanine 392 residue [1] [2]. The spatial arrangement of these interactions positions the inhibitor in a manner that effectively blocks access of the natural substrate protoporphyrinogen IX to the catalytic center [2].

Comparative Inhibition Kinetics Across Plant Species

The inhibitory potency of Profluazol against protoporphyrinogen oxidase varies significantly among different plant species, reflecting variations in enzyme structure, active site accessibility, and metabolic factors that influence inhibitor efficacy. Comparative kinetic analyses reveal a spectrum of sensitivity levels, with IC50 values ranging from 0.8 μM in highly susceptible species to 3.2 μM in more tolerant species [9] [10].

Amaranthus retroflexus demonstrates the highest sensitivity to Profluazol inhibition, with a Ki value of 0.4 μM and corresponding protoporphyrin IX accumulation of 52.8 μg/g fresh weight following treatment [9]. This heightened sensitivity correlates with the species' limited capacity for metabolic detoxification and high baseline activity of the porphyrin biosynthesis pathway [9]. In contrast, Ipomoea lacunosa exhibits the lowest sensitivity with a Ki value of 1.6 μM and reduced protoporphyrin IX accumulation of 28.7 μg/g fresh weight, indicating enhanced tolerance mechanisms [9].

The differential sensitivity patterns observed across plant species can be attributed to several factors affecting enzyme-inhibitor interactions. Arabidopsis thaliana and Brassica napus show high sensitivity with Ki values of 0.6 μM and 0.7 μM respectively, accompanied by substantial protoporphyrin IX accumulation of 48.5 and 45.2 μg/g fresh weight [9] [11]. These species possess protoporphyrinogen oxidase isoforms with high intrinsic activity and limited structural variations in the active site region that might otherwise reduce inhibitor binding affinity [11].

Zea mays represents an intermediate sensitivity group with a Ki value of 1.4 μM and moderate protoporphyrin IX accumulation of 32.1 μg/g fresh weight [9]. The reduced sensitivity in corn may be related to the presence of multiple protoporphyrinogen oxidase isoforms with varying inhibitor susceptibilities, as well as enhanced metabolic capacity for porphyrin precursor utilization that limits substrate availability for the inhibited enzyme pathway [9].

The relationship between inhibitor sensitivity and protoporphyrin IX accumulation demonstrates that species with lower Ki values consistently exhibit higher levels of porphyrin accumulation following Profluazol treatment [9]. This correlation supports the mechanistic understanding that effective enzyme inhibition leads to substrate accumulation upstream of the blocked enzymatic step, with subsequent non-enzymatic oxidation of protoporphyrinogen IX to the phototoxic protoporphyrin IX [12] [9].

Subcellular Localization of Target Engagement

The cellular distribution of protoporphyrinogen oxidase and the corresponding pattern of Profluazol target engagement vary significantly across different subcellular compartments, reflecting the compartmentalized nature of tetrapyrrole biosynthesis in plant cells. The enzyme exhibits differential localization patterns that directly influence the efficacy and physiological consequences of inhibitor treatment [11] [13].

Chloroplast envelope membranes represent the primary site of protoporphyrinogen oxidase activity, accounting for 45% of total cellular enzyme activity and demonstrating the highest level of Profluazol binding at 12.3 pmol/mg protein [11]. This localization is particularly significant for chlorophyll biosynthesis, as the enzyme at this site contributes to the pool of protoporphyrin IX destined for magnesium insertion and subsequent chlorophyll formation [11]. The target engagement efficiency reaches 78% in chloroplast envelopes, indicating high accessibility of the enzyme to the inhibitor and effective disruption of the primary chlorophyll biosynthesis pathway [11].

Thylakoid membranes contain the second major pool of protoporphyrinogen oxidase activity at 35% of total cellular content, with Profluazol binding levels of 8.7 pmol/mg protein and target engagement efficiency of 65% [11]. The enzyme localized to thylakoid membranes, identified as the PPO1 isoform in Arabidopsis, plays a crucial role in maintaining the protoporphyrin IX supply for chlorophyll synthesis within the photosynthetic apparatus [11]. The slightly reduced target engagement at this site may reflect the more complex membrane environment and potential competition with other membrane-associated proteins for inhibitor access [11].

Mitochondrial inner membranes contain 15% of total protoporphyrinogen oxidase activity, with Profluazol binding at 4.2 pmol/mg protein but achieving the highest target engagement efficiency of 82% [11]. This high engagement efficiency despite lower absolute binding levels suggests that the mitochondrial enzyme isoform has particularly high affinity for the inhibitor or that the mitochondrial environment enhances inhibitor-enzyme interactions [14]. The mitochondrial enzyme primarily supports heme synthesis for cytochrome production and other heme-containing proteins essential for cellular respiration [14].

The plasma membrane and cytosolic compartments contain minimal protoporphyrinogen oxidase activity at 3% and 2% respectively, with correspondingly low Profluazol binding levels of 0.8 and 0.3 pmol/mg protein [15]. The target engagement efficiency in these compartments is reduced to 25% and 15% respectively, reflecting the limited physiological relevance of enzyme activity at these sites [15]. However, the presence of alternative, herbicide-resistant forms of protoporphyrinogen oxidase activity in plasma membrane fractions may contribute to the conversion of accumulated protoporphyrinogen IX to protoporphyrin IX following plastid enzyme inhibition [15].

XLogP3

1.8

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

412.9815387 g/mol

Monoisotopic Mass

412.9815387 g/mol

Heavy Atom Count

25

UNII

4TX1NVU5MY

Dates

Last modified: 11-21-2023

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